2-(4-CHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-METHYLPROPANOHYDRAZIDE
Description
This compound is a hydrazide derivative featuring a 4-chlorophenoxy group, a methyl-substituted propanohydrazide backbone, and an (E)-configured methylidene linkage to a 1-ethyl-3,5-dimethylpyrazole moiety.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-6-23-13(3)16(12(2)22-23)11-20-21-17(24)18(4,5)25-15-9-7-14(19)8-10-15/h7-11H,6H2,1-5H3,(H,21,24)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAYGYWOJBHJEQ-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=NNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=N/NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Chlorophenoxy)-N'~1~-[(E)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-methylpropanohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H21ClN4O2
- Molecular Weight : 348.83 g/mol
- InChIKey : BSVAKJBICCSHTO-VXLYETTFSA-N
The compound exhibits several biological activities primarily attributed to its pyrazole moiety, which has been shown to possess anti-inflammatory and anticancer properties. The following sections detail specific activities observed in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 2-(4-chlorophenoxy)-N'~1~-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-methylpropanohydrazide have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 1.88 μM to 42.30 μM against different cancer types such as MCF7 and Hep-2 cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 1.88 ± 0.11 |
| Compound B | Hep-2 | 3.25 |
| Compound C | NCI-H460 | 42.30 |
Antibacterial Activity
The antibacterial efficacy of related compounds has also been investigated. In a study evaluating various synthesized pyrazole derivatives, the compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, with zones of inhibition measured in millimeters.
Table 2: Antibacterial Activity
| Compound | Escherichia coli | Staphylococcus aureus | Bacillus subtilis |
|---|---|---|---|
| Compound X | 14 mm | 12 mm | 12 mm |
| Compound Y | 15 mm | 14 mm | 12 mm |
Case Study 1: Anticancer Screening
In a comprehensive screening of pyrazole derivatives for anticancer activity, researchers found that modifications in the structure significantly influenced their efficacy. The presence of the chlorophenoxy group was correlated with enhanced activity against specific cancer cell lines .
Case Study 2: Anti-inflammatory Properties
Research has indicated that compounds containing the pyrazole framework can inhibit inflammatory pathways. One study demonstrated that derivatives similar to our compound reduced pro-inflammatory cytokine production in vitro, suggesting a potential role in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound’s closest analogs include:
Key Observations :
- Hydrazide vs. Oxime : The target compound’s hydrazide group may enhance metal-chelation capabilities compared to the hydroxylamine oxime in , which is typically more reactive toward aldehydes/ketones.
- Fluorescence Potential: While the target compound lacks the benzamide fluorophore seen in , its conjugated hydrazide-pyrazole system could exhibit unique UV-Vis or fluorescence behavior under specific conditions.
Physicochemical Properties
Research Findings and Gaps
- Structural Insights : Crystallographic data for the target compound are absent in the evidence, but tools like SHELX (used in small-molecule refinement ) could elucidate its conformation.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?
The compound is synthesized via condensation reactions involving hydrazide and pyrazole derivatives. A common method employs coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions (e.g., −50°C, ethanol solvent) . Reaction progress should be monitored using TLC or HPLC, and yields can be improved by optimizing stoichiometry, solvent polarity, and temperature gradients.
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Essential techniques include:
- IR spectroscopy : To verify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹).
- ¹H/¹³C NMR : To confirm regiochemistry of the pyrazole ring and hydrazide backbone (e.g., methylidene proton at δ 8.2–8.5 ppm).
- Elemental analysis (CHNS) : To validate empirical formulas (deviation < 0.4% acceptable) .
- Mass spectrometry (HRMS) : For molecular ion confirmation .
Q. How do pH and solvent polarity affect the compound’s fluorescence properties?
Fluorescence intensity is maximized at pH 5 (due to protonation/deprotonation equilibria of the hydrazide group) and in non-polar solvents (e.g., ethanol) that reduce quenching effects. Temperature stability is critical, with optimal fluorescence observed at 25°C .
Advanced Research Questions
Q. What computational strategies can predict the compound’s photophysical behavior or binding interactions?
Density Functional Theory (DFT) calculations can model electronic transitions (e.g., HOMO-LUMO gaps) to predict absorption/emission wavelengths. Molecular docking studies (using software like AutoDock) are useful for simulating interactions with biological targets (e.g., enzymes or DNA) . Pair these with experimental fluorescence quenching assays to validate computational predictions .
Q. How can reaction optimization be systematically approached using Design of Experiments (DoE) or machine learning?
- DoE : Use fractional factorial designs to screen variables (e.g., temperature, solvent ratio, catalyst loading) and identify critical factors. Response Surface Methodology (RSM) can then optimize yield or purity .
- Machine learning : Bayesian optimization algorithms efficiently explore high-dimensional parameter spaces (e.g., reaction time, reagent equivalents) with minimal experimental runs .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?
- Dynamic effects : Consider rotational barriers (e.g., hindered rotation around the methylidene bond) causing non-equivalent proton environments. Variable-temperature NMR can confirm this .
- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., oxidized hydrazide derivatives) .
- Crystallography : Single-crystal X-ray diffraction (employing SHELX software) provides unambiguous structural confirmation and clarifies stereochemical ambiguities .
Q. What strategies mitigate challenges in synthesizing stereochemically pure derivatives?
- Chiral auxiliaries : Introduce enantioselective catalysts (e.g., BINOL-based systems) during hydrazone formation.
- Chromatographic resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
- Kinetic control : Optimize reaction time to favor the desired stereoisomer before equilibration occurs .
Data Interpretation and Mechanistic Insights
Q. How can fluorescence quenching data be analyzed to determine binding constants with metal ions?
Apply the Stern-Volmer equation:
where = initial fluorescence intensity, = intensity after quenching, = Stern-Volmer constant, and = quencher concentration. Linear regression of vs. yields , which correlates with binding affinity. For static quenching, use modified Hill plots to estimate cooperativity .
Q. What mechanistic insights can be gained from studying hydrolysis or oxidation byproducts?
- Hydrolysis pathways : Track pH-dependent degradation (e.g., hydrazide cleavage to carboxylic acids) using LC-MS.
- Oxidation products : Identify quinone or nitroso derivatives via IR (C=O/N=O stretches) and compare with synthetic standards .
- Kinetic studies : Use Arrhenius plots to determine activation energies for decomposition, informing storage conditions .
Experimental Design for Reproducibility
Q. How can flow chemistry improve scalability and reproducibility of the synthesis?
Continuous-flow reactors enable precise control of residence time, temperature, and mixing efficiency. For example, the Omura-Sharma-Swern oxidation protocol (adapted to flow) reduces side reactions and enhances yield by minimizing intermediate degradation . Integrate in-line FTIR or UV-Vis sensors for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
